molecular formula C14H21N3O B3073887 N-乙基-3-甲基-4-(哌嗪-1-基)苯甲酰胺 CAS No. 1018311-41-5

N-乙基-3-甲基-4-(哌嗪-1-基)苯甲酰胺

货号 B3073887
CAS 编号: 1018311-41-5
分子量: 247.34 g/mol
InChI 键: VVCXFOQLVMRVOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity . The synthesis of piperazine derivatives has also been discussed in recent literature, including methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

科学研究应用

  1. 多巴胺受体配体:与 N-乙基-3-甲基-4-(哌嗪-1-基)苯甲酰胺在结构上相关的化合物已被研究其对多巴胺 D(3) 受体的亲和力。与 N-1 哌嗪环相连的芳香环的修饰产生了具有中等 D(3) 亲和力的化合物,由于其亲和值和亲脂性,它们是正电子发射断层扫描 (PET) 成像的潜在候选物 (Leopoldo 等人,2002)

  2. 抗肿瘤酪氨酸激酶抑制剂:一种衍生物,4-(4-甲基-哌嗪-1-基甲基)-N-[6-甲基-5-(4-吡啶-3-基-嘧啶-2-氨基)-吡啶-3-基]-3-三氟甲基-苯甲酰胺(氟马替尼),正在作为一种抗肿瘤酪氨酸激酶抑制剂在慢性髓细胞白血病 (CML) 的 I 期临床试验中进行探索。它在 CML 患者中的代谢涉及 N-去甲基化、N-氧化、羟基化和酰胺水解 (龚等人,2010)

  3. 用于物质分析的电泳:非水毛细管电泳已被用于分离伊马替尼甲磺酸盐的相关物质,证明了这些化合物的化学分析潜力 (叶等人,2012)

  4. 金属配合物的生物活性:已经对苯甲酰胺(如 N-(哌啶-1-基)(对甲苯基)甲基)苯甲酰胺及其金属配合物进行了研究,显示出对各种细菌菌株的显着抗菌活性。这表明在抗菌研究中具有潜在应用 (Khatiwora 等人,2013)

  5. 抗乙酰胆碱酯酶活性:1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶的衍生物已被合成并评估其抗乙酰胆碱酯酶活性,表明在痴呆等疾病中具有潜在的治疗应用 (杉本等人,1990)

  6. 甘氨酸转运蛋白-1 抑制剂:N-((1-(4-(丙磺酰基)哌嗪-1-基)环烷基)甲基)苯甲酰胺甘氨酸转运蛋白-1 抑制剂已被探索其调节神经递质系统(特别是在中枢神经系统疾病中)的潜力 (Cioffi 等人,2016)

属性

IUPAC Name

N-ethyl-3-methyl-4-piperazin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-16-14(18)12-4-5-13(11(2)10-12)17-8-6-15-7-9-17/h4-5,10,15H,3,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCXFOQLVMRVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl 4-(4-(ethylcarbamoyl)-2-methylphenyl)piperazine-1-carboxylate 296 (0.9323 g, 2.68 mmol) was diluted with 4.0M HCl in dioxane (8 mL) and stirred for 30 min. The thick white precipitate that formed was diluted with ethyl ether (10 mL) and stirred until a fine suspension resulted. The precipitate was filtered under nitrogen, washed with ether (5 mL) and dried in vacuum to afford the title compound as a white solid (0.7528 g, 2.65 mmol, 99% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10 (t, J=7.20 Hz, 3H) 2.29 (s, 3H) 3.00-3.14 (m, 4H) 3.16-3.32 (m, 6H) 7.07 (d, J=8.34 Hz, 1H) 7.62-7.71 (m, 2H) 8.34 (t, J=5.43 Hz, 1H) 9.17 (br. s., 2 H). ESI-MS: m/z 248.2 (M+H)+.
Name
tert-butyl 4-(4-(ethylcarbamoyl)-2-methylphenyl)piperazine-1-carboxylate
Quantity
0.9323 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。